![molecular formula C15H22ClN3O4 B566983 2-甲基-6-[双(叔丁氧羰基)-氨基]-4-氯嘧啶 CAS No. 1350918-95-4](/img/structure/B566983.png)

2-甲基-6-[双(叔丁氧羰基)-氨基]-4-氯嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The overall yield of this process is around 68% .

Molecular Structure Analysis

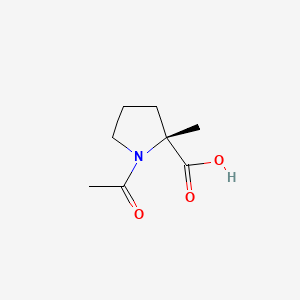

The molecular structure of “2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine” is represented by the linear formula C15H24N4O4 .

科学研究应用

嘧啶衍生物的合成和表征

嘧啶,包括2-甲基-6-[双(叔丁氧羰基)-氨基]-4-氯嘧啶,因其广泛的生物活性(如抗炎、抗癌和镇痛特性)而被广泛研究。取代的四氢嘧啶衍生物表现出体外抗炎活性,表明这些化合物在设计新的抗炎药中具有潜力 (Gondkar, Deshmukh, & Chaudhari, 2013)。

在抗肿瘤活性中的应用

对咪唑衍生物的研究,包括与2-甲基-6-[双(叔丁氧羰基)-氨基]-4-氯嘧啶结构相关的化合物,显示出有希望的抗肿瘤活性。这包括已经过临床前测试阶段的衍生物,突出了此类结构在寻找新的抗肿瘤药物中的重要性 (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。

在耐盐甲烷氧化菌中胞渗素生物合成的作用

胞渗素,一种在盐环境中合成以防止渗透压胁迫的化合物,涉及与嘧啶结构相关的先驱物。对耐盐甲烷氧化菌的研究已经鉴定出编码胞渗素生物合成酶的基因,提供了对产生这种化合物的遗传和酶促方面的见解。这项研究揭示了嘧啶衍生物在生物技术应用中的潜力,包括涉及2-甲基-6-[双(叔丁氧羰基)-氨基]-4-氯嘧啶的应用 (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011)。

作用机制

Target of Action

It is a useful reactant for the preparation of thiazolopyridines , which are known to inhibit TYK2 . TYK2 is a member of the Janus kinase (JAK) family of intracellular tyrosine kinases involved in cytokine receptor signaling .

Mode of Action

Given its role as a reactant in the synthesis of thiazolopyridines , it can be inferred that it may interact with its targets through the formation of these compounds.

Biochemical Pathways

As a precursor to thiazolopyridines , it may indirectly influence the JAK-STAT signaling pathway, given the role of TYK2 in this pathway .

Result of Action

As a precursor to thiazolopyridines , it may contribute to the inhibition of TYK2 and thus modulate the JAK-STAT signaling pathway .

属性

IUPAC Name |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNHTSKUHWUCEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)

![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)